molecular formula C20H20N6O2 B5732931 3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5732931
M. Wt: 376.4 g/mol
InChI Key: JHBODJXRKYYOQW-SRZZPIQSSA-N
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Description

3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, commonly referred to as DMBA-EH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DMBA-EH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. In cancer cells, DMBA-EH has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. In neuroscience, DMBA-EH has been used as a fluorescent probe to visualize the distribution and localization of neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
DMBA-EH has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, DMBA-EH has been shown to induce apoptosis and inhibit tumor growth. In neuroscience, DMBA-EH has been used as a fluorescent probe to visualize the distribution and localization of neurotransmitters in the brain. Additionally, DMBA-EH has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DMBA-EH offers several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be used in various applications, including cancer research, neuroscience, and material science. However, DMBA-EH also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for DMBA-EH research, including the development of novel materials with potential applications in optoelectronics and organic electronics, the exploration of its potential as a fluorescent probe for imaging neurotransmitters in vivo, and the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
In conclusion, DMBA-EH is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it an attractive candidate for various applications, including cancer research, neuroscience, and material science. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future directions for DMBA-EH research are promising and warrant further investigation.

Synthesis Methods

DMBA-EH can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde, 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through column chromatography to obtain DMBA-EH in its pure form.

Scientific Research Applications

DMBA-EH has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and material science. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neuroscience, DMBA-EH has been used as a fluorescent probe to study the distribution and localization of various neurotransmitters in the brain. Additionally, DMBA-EH has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics.

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-12-5-7-15-14(9-12)18-19(22-15)23-20(26-24-18)25-21-11-13-6-8-16(27-2)17(10-13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBODJXRKYYOQW-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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